molecular formula C5H6FN3 B12366369 (E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine

Katalognummer: B12366369
Molekulargewicht: 127.12 g/mol
InChI-Schlüssel: YFORLIDWUVMSSQ-WEVVVXLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine is an organic compound characterized by the presence of a fluorine atom attached to a pyridine ring and a hydrazine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine typically involves the reaction of 3-fluoropyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50°C and 80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom or the hydrazine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-fluoropyridine: A precursor in the synthesis of (E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine.

    Pyridine: The parent compound without the fluorine and hydrazine groups.

    Hydrazine: A simple hydrazine compound without the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydrazine group attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C5H6FN3

Molekulargewicht

127.12 g/mol

IUPAC-Name

(E)-(3-fluoro-3H-pyridin-6-ylidene)hydrazine

InChI

InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-4H,7H2/b9-5+

InChI-Schlüssel

YFORLIDWUVMSSQ-WEVVVXLNSA-N

Isomerische SMILES

C1=C/C(=N\N)/N=CC1F

Kanonische SMILES

C1=CC(=NN)N=CC1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.